Cas no 114661-04-0 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI))

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI) structure
114661-04-0 structure
Product Name:D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI)
Número CAS:114661-04-0
MF:C10H17N6O12P3
Megavatios:506.196264028549
CID:156993
PubChem ID:33113
Update Time:2025-04-19

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI)
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydro...
    • D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (
    • formycin A 5'-(betagamma-imido)triphosphate
    • 5'-O-[(R)-hydroxy{[(R)-hydroxy(phosphonoamino)phosphoryl]oxy}phosphoryl]adenosine
    • Formycin A 5'-(beta-gamma-imido)triphosphate
    • p(NH)Ppf
    • 114661-04-0
    • 1bxr
    • Adenyl imidodiphosphate
    • App(NH)p
    • 5'-Adenylyl imidodiphosphate
    • Adenosine 5'-(beta,gamma-imidotriphosphate)
    • 3b5y
    • gamma-Imino-ATP
    • 5'-Adenylyl (beta,gamma-imidodiphosphate)
    • SCHEMBL612075
    • DTXSID90180289
    • beta,gamma-Imidoadenosine 5'-triphosphate
    • Adenosine beta,gamma-imidotriphosphate
    • 2a29
    • adenyl-5'-yl imidodiphosphate
    • beta,gamma-Imino-ATP
    • O(5')-(1,2-dihydroxy-2-phosphonoaminodiphosphoryl)adenosine
    • Adenylyl beta,gamma-imidodiphosphate
    • 5-Adenylyl imidodiphosphate
    • GTPL2456
    • BDBM18134
    • AMP-PNP
    • phosphoaminophosphonic acid-adenylate ester
    • [[[[(2R, 3S, 4R, 5R)-5-(6-aminopurin-9-yl)-3, 4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
    • ({[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}amino)phosphonic acid
    • A,
    • ADENYLYL IMIDODIPHOSPHATE
    • beta,gamma-Imino-adenosine 5'-triphosphate
    • AMP.P[NH]P
    • CHEBI:47785
    • 128811-31-4
    • HY-130777
    • CS-0113351
    • [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
    • adenosine, 5'-O-[hydroxy[[hydroxy(phosphonoamino)phosphinyl]oxy]phosphinyl]-
    • ATP[beta,gamma-NH]
    • Q15989037
    • A-imidodiphosphate)
    • (2R)-2-[[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]METHYL]-5-OXO-1-PYRROLIDINECARBOXYLATE-1,1-DIMETHYLET
    • beta,gamma-Imido-ATP
    • Adenosine 5'-(beta,gamma-iminotriphosphate)
    • 5'-O-[(S)-hydroxy{[(R)-hydroxy(phosphonoamino)phosphoryl]oxy}phosphoryl]adenosine
    • AMPPNP
    • CHEMBL1230989
    • 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid
    • Adenosine 5'-(beta,gamma-Imino)triphosphate
    • Imidodiphosphoric acid, monoanhydride with 5'-adenylic acid (8CI)
    • 25612-73-1
    • 5'-Adenylyl (
    • 5'-O-(hydroxy{[hydroxy(phosphonoamino)phosphoryl]oxy}phosphoryl)adenosine
    • 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid (8CI,9CI)
    • Renchi: 1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1
    • Clave inchi: PVKSNHVPLWYQGJ-KQYNXXCUSA-N
    • Sonrisas: P(=O)(O)(OP(NP(=O)(O)O)(=O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Atributos calculados

  • Calidad precisa: 506.01191
  • Masa isotópica única: 506.012
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 8
  • Recuento de receptores de enlace de hidrógeno: 17
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 8
  • Complejidad: 801
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: _6
  • Superficie del Polo topológico: 282A^2

Propiedades experimentales

  • Denso: 2.65
  • Punto de ebullición: 965.5°Cat760mmHg
  • Punto de inflamación: 537.7°C
  • índice de refracción: 1.941
  • PSA: 281.93

D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-,5-(P,P,P',P''-tetrahydrogen imidotriphosphate), (1S)- (9CI) Literatura relevante

Proveedores recomendados
Yunnanjiuzhen
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Yunnanjiuzhen
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote